![molecular formula C19H13ClN2OS B2404169 3-苄基-7-(3-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮 CAS No. 1105209-68-4](/img/structure/B2404169.png)

3-苄基-7-(3-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

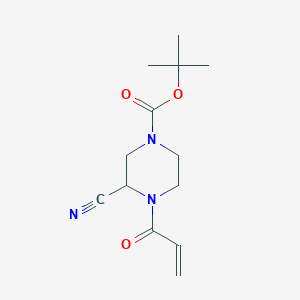

“3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through different methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .科学研究应用

合成和抗菌和抗真菌活性:

- 已合成类似于3-苄基-7-(3-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮的化合物,并对它们的抗菌和抗真菌活性进行了测试。这些化合物表现出比氟康唑对念珠菌物种更高的抗真菌活性,并且还显示出显著的抗菌活性 (Kahveci et al., 2020)。

化学反应性和杂环系统的合成:

- 已对与问题化合物有结构关联的吡啶并[3′,2′:4,5]呋喃(噻吩)[3,2-d]嘧啶-7(8)-酮的反应性进行了研究。这些研究导致合成了含有噻唑并[3,2-a]嘧啶和嘧啶并[2,1-b]噻嗪基团的新杂环系统。其中一些合成的化合物表现出有希望的抗微生物活性 (Sirakanyan等,2015)。

有机化学和生物活性中的应用:

- 嘧啶和噻嘧啶衍生物,包括类似于3-苄基-7-(3-氯苯基)噻吩[3,2-d]嘧啶-4(3H)-酮的化合物,由于其生物活性而在有机化学中有广泛应用。已经证明这些化合物具有抗菌、抗真菌和抗炎活性 (Tolba et al., 2018)。

镇痛和抗炎性能:

- 与问题化合物有结构关联的噻唑嘧啶衍生物已被合成并评估其镇痛和抗炎性能。一些衍生物在这些领域表现出显著的活性 (Selvam et al., 2012)。

未来方向

Thienopyrimidine derivatives, including “3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, hold promise in drug development due to their various biological activities . Future research may focus on further exploring their therapeutic potentials and improving their selectivity, efficiency, and safety as anticancer medicines .

作用机制

Target of Action

The primary target of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of the bacteria .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption can lead to ATP depletion, affecting the survival and replication of the bacteria .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . It has been observed that this compound displays activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

Action Environment

The action, efficacy, and stability of 3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of M. tuberculosis can affect the potency of this compound

属性

IUPAC Name |

3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHZMBXOGJZSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2404091.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404092.png)

![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2404098.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)